molecular formula C15H29N3O3 B7928261 {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester

{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester

Cat. No.: B7928261
M. Wt: 299.41 g/mol
InChI Key: ZLAJKWRSAPSCLK-UHFFFAOYSA-N
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Description

{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester is a carbamate derivative featuring a cyclohexyl core substituted with an ethyl-amino-acetyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino-acetyl-ethyl-amino moiety offers functional versatility for further derivatization .

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-18(13(19)10-16)12-8-6-11(7-9-12)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAJKWRSAPSCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A cyclohexanone derivative is condensed with ethylamine in the presence of a reducing agent. For example:

  • Reactants : 4-Aminocyclohexanone, ethylamine hydrochloride.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 70–85% for analogous structures.

Hydrogenation of Nitrocyclohexanes

Nitro groups are reduced to amines using catalytic hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : H₂ (1–3 atm), ethanol or methanol solvent.

  • Example : 4-Nitrocyclohexane → 4-Aminocyclohexane (95% yield).

Introduction of the 2-Aminoacetyl Group

The ethyl-amino-acetyl moiety is introduced via amide coupling or alkylation:

Amide Coupling with Glycine Derivatives

  • Reactants : Ethylamine-functionalized cyclohexylamine, Boc-protected glycine.

  • Coupling Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : 65–78% for similar carbamates.

Alkylation with Chloroacetyl Chloride

  • Reactants : Ethylamino-cyclohexylamine, chloroacetyl chloride.

  • Conditions : 0–5°C in DCM with TEA as a base.

  • Workup : Aqueous extraction and silica gel chromatography.

  • Yield : 60–70%.

Boc Protection of the Primary Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis:

Standard Boc Protection Protocol

  • Reactants : Amine intermediate, di-tert-butyl dicarbonate (Boc₂O).

  • Base : TEA or DIPEA.

  • Solvent : THF or DCM.

  • Conditions : Room temperature, 4–12 hours.

  • Yield : >90%.

Optimization for Steric Hindrance

For sterically hindered amines (e.g., cyclohexyl derivatives):

  • Solvent : 1,4-Dioxane with catalytic 4-dimethylaminopyridine (DMAP).

  • Temperature : 40–50°C.

  • Yield : 82–88%.

Integrated Synthesis Pathways

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

  • Cyclohexylamine synthesis via hydrogenation.

  • Ethyl-amino introduction via reductive alkylation.

  • Amide coupling with Boc-glycine.

  • Final Boc protection .

Overall Yield : 52–60%.

Route B: Convergent Synthesis

  • Pre-functionalized Boc-protected glycine preparation.

  • Coupling with ethylamino-cyclohexylamine .

  • One-pot deprotection and re-protection .

Overall Yield : 58–65%.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Coupling AgentPyBOP > EDCHigher yields (15–20% boost)
Solvent PolarityDMF > THFImproved amide formation
Temperature0–5°C (alkylation)Minimizes side reactions
Boc Protection Time6–8 hoursAvoids over-protection

Industrial-Scale Considerations

Patent WO2019158550A1 highlights challenges in scaling carbamate syntheses:

  • Viscosity Control : Neutral reagent forms prevent gelation.

  • Catalyst Efficiency : Pd(dppf)Cl₂ in Suzuki couplings (≥95% conversion).

  • Cost Optimization : Substituting NaBH₄ with NaBH(OAc)₃ reduces byproduct formation.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe to study enzyme activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of compounds with specific pharmacological activities.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its versatility makes it valuable in the manufacture of various products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if available) Reference ID
{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester (Target Compound) C₁₅H₂₇N₃O₃ 297.40 Cyclohexyl, ethyl-amino-acetyl, Boc N/A
{4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester C₂₀H₂₈N₂O₄ 360.45 Butyl chain, benzodioxinylmethyl, Boc 88%
trans-N-{4-[2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-carbamic acid tert-butylester C₂₃H₃₄Cl₂N₄O₂ 469.45 Piperazine-dichlorophenyl, ethyl linker, Boc 75%
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₈H₂₅ClN₂O₃ 352.90 Chloro-acetyl, benzyl ester (replaces Boc) N/A
cis-(4-Aminomethyl-cyclohexyl)-carbamic acid tert-butyl ester C₁₂H₂₄N₂O₂ 228.34 cis-Aminomethyl, Boc (lacks acetyl-ethyl-amino) N/A
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 trans-Acetic acid, Boc (simpler side chain) N/A
Key Observations:
  • Substituent Effects: The target compound’s amino-acetyl-ethyl-amino group distinguishes it from analogs with aromatic (e.g., benzodioxinylmethyl in ), halogenated (e.g., dichlorophenyl-piperazine in ), or simpler (e.g., aminomethyl in ) substituents. These variations influence solubility, reactivity, and biological activity.
  • Protecting Groups : Replacing the Boc group with a benzyl ester (as in ) reduces steric hindrance but may compromise stability under acidic conditions.

Physicochemical Properties

  • Molecular Weight: The target compound (297.40 g/mol) is lighter than analogs with extended aromatic systems (e.g., 360.45 g/mol in ) but heavier than simpler derivatives like cis-aminomethyl-Boc (228.34 g/mol) .

Biological Activity

Introduction

The compound {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester is a synthetic organic molecule with a complex structure that includes a cyclohexyl group, amino-acetyl moiety, and a tert-butyl ester functional group. Its molecular formula is C15_{15}H29_{29}N3_3O3_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound belongs to the class of carbamates, which are esters of carbamic acid.

Structural Characteristics

The unique structural features of this compound may influence its biological activity. The presence of the cyclohexyl ring and specific arrangements of amino and ester functional groups contribute to its potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities. These activities can include:

  • Antitumor Effects : Similar carbamate derivatives have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Some analogs have demonstrated activity against Gram-positive bacteria.
  • Neuroprotective Effects : Compounds in this class may interact with neuroreceptors, potentially providing therapeutic benefits in neurodegenerative diseases.

Empirical Studies and Findings

  • Antitumor Activity : A study on structurally related compounds indicated that certain carbamates can inhibit cancer cell proliferation. For instance, derivatives were tested against MCF7 (breast cancer) and HL60 (leukemia) cell lines, showing promising IC50 values in the low micromolar range.
  • Neuroreceptor Interaction : Investigations into the interaction of similar compounds with the cannabinoid receptor subtype 2 (CB2) revealed potential applications in treating neuroinflammatory conditions. The binding affinity and selectivity were measured using radiolabeled compounds in PET imaging studies.
  • Antimicrobial Efficacy : Research on related analogs demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against various bacterial strains.

Comparative Analysis

To understand the biological activity of This compound , it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Cyclohexyl carbamateCyclohexane ring + carbamateNo amino-acetyl groupLimited antimicrobial activity
N,N-DiethylcarbamatesTwo ethyl groups + carbamateDifferent alkyl chain effectsModerate antitumor activity
Amino-acid derived carbamatesAmino acids + carbamateBiologically relevantHigh bioactivity against cancer

This table highlights the unique combination of functional groups in This compound , which may enhance its biological activity compared to other similar compounds.

Case Studies

  • Case Study on Antitumor Activity : In a controlled study, derivatives including the target compound were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.
  • Neuroprotective Study : A recent investigation focused on the neuroprotective potential of related compounds in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation, suggesting a mechanism by which they may exert neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester?

  • Methodology : A common approach involves coupling a cyclohexylamine derivative with a tert-butyl carbamate-protected amino acid. For example, sodium triacetoxy borohydride can mediate reductive amination between trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetaldehyde and amines like 2,3-dichlorophenylpiperazine . Protective group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to preserve amine functionality during synthesis. Post-coupling, Boc deprotection under acidic conditions (e.g., HCl in ethyl acetate) yields the final compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclohexyl backbone, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and acetyl/ethyl-amino moieties .
  • HPLC/MS : Reverse-phase HPLC with C18 columns and mass spectrometry (ESI+) to verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • FT-IR : Peaks at ~1680–1720 cm1^{-1} for carbamate carbonyl and ~3300 cm1^{-1} for N-H stretching .

Q. What safety precautions are recommended for handling this compound?

  • Methodology : While specific toxicity data for this compound may be limited, general precautions for carbamates and amines apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the tert-butyl carbamate (Boc) group influence the compound’s reactivity in multi-step syntheses?

  • Methodology : The Boc group acts as a temporary protective group for amines, enabling selective functionalization. It is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA or HCl). This allows sequential reactions, such as:

  • Peptide coupling : Boc-protected intermediates can undergo amide bond formation without side reactions.
  • Metal-catalyzed cross-coupling : Compatibility with Pd or Cu catalysts for C-N bond formation in complex architectures .

Q. What strategies optimize the enantioselective synthesis of this compound for medicinal chemistry applications?

  • Methodology :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., trans-cyclohexyl derivatives) to control stereochemistry .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru or Rh complexes) during reductive amination .
  • Chromatographic resolution : Chiral HPLC or SFC to separate diastereomers post-synthesis .

Q. How do solvent polarity and temperature affect the stability of the tert-butyl carbamate group in this compound?

  • Methodology :

  • Stability studies : Monitor Boc cleavage kinetics via 1^1H NMR in solvents like DCM, THF, or MeOH under varying temperatures (25–60°C). Acidic conditions (e.g., 1M HCl) accelerate deprotection .
  • Computational modeling : DFT calculations to predict activation energies for carbamate hydrolysis, guiding solvent selection .

Q. What mechanistic insights explain contradictions in reported yields for similar carbamate derivatives?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction of acetyl groups or tert-butyl cleavage).
  • Kinetic profiling : Investigate reaction rates under different conditions (e.g., stoichiometry, catalyst loading) to optimize yields .
  • Solid-state studies : X-ray crystallography to assess steric hindrance in the cyclohexyl ring, which may limit coupling efficiency .

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